E3040 sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

E3040 sulfate is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes known as protein tyrosine phosphatases (PTPs), which play an important role in regulating cellular signaling pathways.

Aplicaciones Científicas De Investigación

Thromboxane Synthase Inhibition and Effects on Colonic Cells :

- E3040 sulfate acts as a novel thromboxane synthase inhibitor, significantly impacting chloride secretion induced by platelet-activating factor in isolated rat colons. This specific action of E3040 sulfate suggests its potential role in controlling certain cellular processes in the gastrointestinal tract (Sakai et al., 2002).

Role in Drug Extrusion and Interaction with Transport Proteins :

- Research indicates that E3040 sulfate can be involved in the extrusion of drug conjugates from enterocytes to the intestinal lumen, highlighting its role in drug metabolism and the functioning of certain transport proteins like breast cancer resistance protein (Bcrp1/Abcg2) (Adachi et al., 2005).

Impact on Renal Urate Transport :

- Studies have shown that E3040 sulfate can influence urate transport in renal brush border membrane vesicles. This suggests its potential application in understanding and possibly treating conditions related to urate reabsorption in the kidneys (Yamada et al., 2000).

Inhibition of 5-Lipoxygenase and Eicosanoid Production :

- E3040 has been found to inhibit 5-lipoxygenase and thromboxane A2 synthetase activities, thereby affecting the production of eicosanoids like leukotriene B4 and thromboxane B2. This indicates its potential therapeutic applications in conditions involving these pathways (Oketani et al., 2001).

Influence on Renal Excretion of E3040 Sulfate :

- Bcrp1, expressed in the kidney, has been implicated in the urinary excretion of E3040 sulfate, highlighting a crucial role in renal drug excretion processes (Mizuno et al., 2004).

Role in Bowel Disease Drug Effectiveness :

- E3040 sulfate's ability to inhibit certain inflammatory pathways suggests its potential use in treating inflammatory bowel diseases, as it affects leukotriene and thromboxane production, important in bowel inflammation (Oketani et al., 2001).

Propiedades

Número CAS |

157192-07-9 |

|---|---|

Nombre del producto |

E3040 sulfate |

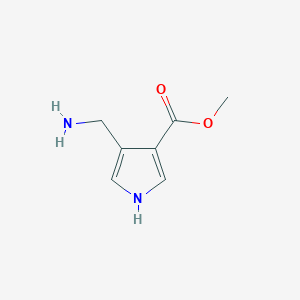

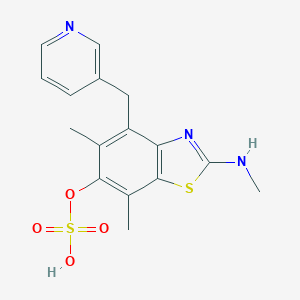

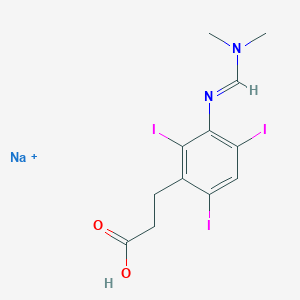

Fórmula molecular |

C16H17N3O4S2 |

Peso molecular |

379.5 g/mol |

Nombre IUPAC |

[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C16H17N3O4S2/c1-9-12(7-11-5-4-6-18-8-11)13-15(24-16(17-3)19-13)10(2)14(9)23-25(20,21)22/h4-6,8H,7H2,1-3H3,(H,17,19)(H,20,21,22) |

Clave InChI |

LPZDTQCWCMPFND-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C(=C1OS(=O)(=O)O)C)SC(=N2)NC)CC3=CN=CC=C3 |

SMILES canónico |

CC1=C(C2=C(C(=C1OS(=O)(=O)O)C)SC(=N2)NC)CC3=CN=CC=C3 |

Sinónimos |

6-hydroxy-5,7-dimethyl-2-methylamino-4-(3-pyridylmethyl)benzothiazole E 3040 E-3040 E3040 E3040 sulfate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)